molecular formula C3H4F2O2S B1145875 Difluoromethyl ethane(thioperoxo)oate CAS No. 83494-32-0

Difluoromethyl ethane(thioperoxo)oate

Cat. No.: B1145875
CAS No.: 83494-32-0
M. Wt: 142.13 g/mol
InChI Key: GTTOAWQKCOEDMX-UHFFFAOYSA-N
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Description

Historical Discovery and Nomenclature

The development of difluoromethylthioacetic acid as a distinct chemical entity emerged from the broader evolution of organofluorine chemistry during the late twentieth century. While the search results do not provide specific details about the initial discovery date, the compound's development is intrinsically linked to advances in difluoromethylation chemistry and thioacetic acid derivatives. The systematic nomenclature of this compound reflects its structural complexity, with the International Union of Pure and Applied Chemistry designation being 2-[(difluoromethyl)thio]acetic acid.

The compound is registered under Chemical Abstracts Service number 83494-32-0, which serves as its unique identifier in chemical databases worldwide. Alternative nomenclature systems have produced several synonymous names, including difluoromethylsulfanyl-acetic acid, difluoromethylthio acetic acid, and 2-[(difluoromethyl)sulfanyl]acetic acid. This diversity in naming conventions reflects the compound's recognition across different chemical classification systems and research contexts.

The historical context of difluoromethylthioacetic acid development coincides with significant advances in organofluorine synthetic methodology. The emergence of efficient difluoromethylation techniques, particularly those involving difluorocarbene chemistry, provided the foundational methods necessary for synthesizing compounds incorporating the difluoromethyl functional group. These methodological advances created the synthetic pathways that made difluoromethylthioacetic acid and related compounds accessible for research and potential applications.

Chemical Classification and Functional Group Characteristics

Difluoromethylthioacetic acid belongs to the broader class of organofluorine compounds, specifically categorized as a difluoromethyl-substituted thioacetic acid derivative. The molecular formula C₃H₄F₂O₂S reflects the compound's composition, incorporating carbon, hydrogen, fluorine, oxygen, and sulfur atoms in a specific structural arrangement. The molecular weight of 142.12 grams per mole positions this compound within the range of small to medium-sized organic molecules suitable for various synthetic applications.

The compound's structure features two primary functional group domains that contribute to its chemical behavior. The difluoromethyl group (−CF₂H) represents a partially fluorinated alkyl substituent that imparts unique electronic and steric properties to the molecule. This functional group is known for its electron-withdrawing characteristics, which significantly influence the reactivity patterns of molecules containing this moiety. The thioacetic acid portion of the molecule contains both a carboxylic acid functional group (−COOH) and a thioether linkage (−S−), creating a bifunctional system with multiple sites for chemical interaction.

Table 1: Key Molecular Properties of Difluoromethylthioacetic Acid

Property Value Reference
Molecular Formula C₃H₄F₂O₂S
Molecular Weight 142.12 g/mol
Chemical Abstracts Service Number 83494-32-0
Predicted Boiling Point 218.8±35.0 °C
Predicted Density 1.451±0.06 g/cm³
Predicted Acid Dissociation Constant 3.13±0.10
Flash Point 13.5±30.1 °C

The electronic properties of difluoromethylthioacetic acid are significantly influenced by the presence of the difluoromethyl substituent. The two fluorine atoms create a strong electron-withdrawing effect through both inductive and field effects, which affects the acidity of the carboxylic acid functional group. The predicted acid dissociation constant value of 3.13±0.10 indicates that this compound exhibits greater acidity compared to unsubstituted acetic acid, reflecting the electron-withdrawing influence of the difluoromethylthio substituent.

The sulfur atom in the molecular structure serves as a key connectivity point between the difluoromethyl group and the acetic acid moiety. This thioether linkage contributes to the compound's overall chemical stability while providing a site for potential chemical modifications. The combination of the electron-rich sulfur center with the electron-deficient difluoromethyl group creates an interesting electronic polarization within the molecule that influences its reactivity patterns and potential synthetic utility.

Significance in Organofluorine Chemistry

Difluoromethylthioacetic acid occupies a notable position within the expanding field of organofluorine chemistry, particularly in the context of difluoromethyl-containing compounds. The difluoromethyl functional group has gained considerable attention in recent years due to its unique properties and potential applications in medicinal chemistry and materials science. Unlike fully fluorinated groups such as trifluoromethyl, the difluoromethyl group retains one hydrogen atom, which provides distinct hydrogen bonding capabilities and metabolic profiles that are valuable in pharmaceutical applications.

The compound serves as a representative example of how fluorine substitution can modulate the properties of traditional organic functional groups. In the broader context of thioacetic acid derivatives, the introduction of the difluoromethyl substituent dramatically alters the electronic properties, reactivity patterns, and potential biological activities compared to the parent thioacetic acid molecule. This transformation illustrates the powerful influence that fluorine substitution can exert on molecular properties, making such compounds valuable tools for structure-activity relationship studies and drug development efforts.

Recent advances in difluoromethylation methodology have highlighted the importance of developing efficient synthetic routes to difluoromethyl-containing compounds. The accessibility of difluoromethylthioacetic acid and related derivatives depends critically on the availability of robust synthetic methods for introducing the difluoromethyl group into organic molecules. Contemporary research has focused on developing improved methods for difluoromethylation, including approaches utilizing difluorocarbene intermediates and other specialized reagents.

The significance of difluoromethylthioacetic acid extends beyond its individual properties to encompass its role as a potential building block for more complex molecular architectures. The presence of both the reactive carboxylic acid functional group and the unique difluoromethylthio substituent provides multiple opportunities for chemical derivatization and incorporation into larger molecular frameworks. This versatility makes the compound valuable for synthetic chemists seeking to explore the properties and applications of difluoromethyl-containing molecules in various research contexts.

Environmental considerations related to organofluorine compounds have become increasingly important in contemporary chemical research. While specific environmental data for difluoromethylthioacetic acid are limited in the search results, the broader context of organofluorine environmental impact provides relevant perspective. The persistence and potential bioaccumulation of organofluorine compounds in environmental systems represent important factors that influence the development and application of such materials. Understanding these environmental implications is crucial for responsible development and use of difluoromethyl-containing compounds like difluoromethylthioacetic acid.

The compound's position within the hierarchy of organofluorine chemistry reflects the ongoing evolution of this field toward more sophisticated and specialized fluorinated molecules. As research continues to reveal new applications and synthetic methodologies for organofluorine compounds, difluoromethylthioacetic acid and related molecules are likely to play increasingly important roles in advancing both fundamental understanding and practical applications of fluorine chemistry. This ongoing development underscores the compound's significance as both a research tool and a potential precursor for future chemical innovations.

Properties

CAS No.

83494-32-0

Molecular Formula

C3H4F2O2S

Molecular Weight

142.13 g/mol

IUPAC Name

difluoromethylsulfanyl acetate

InChI

InChI=1S/C3H4F2O2S/c1-2(6)7-8-3(4)5/h3H,1H3

InChI Key

GTTOAWQKCOEDMX-UHFFFAOYSA-N

Synonyms

(Difluoromethylthio)acetic Acid;  2-[(Difluoromethyl)thio]acetic Acid Potassium Salt; 

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

ClCF₂H, a gas, undergoes nucleophilic substitution with the deprotonated thiolate (S⁻) of mercaptoacetic acid. The reaction typically requires aprotic solvents (e.g., DMF) and bases like cesium carbonate (Cs₂CO₃) to facilitate deprotonation. A key challenge is the competing acidity of the carboxylic acid group, which may necessitate temporary protection as an ester (e.g., methyl or ethyl ester) to prevent side reactions. For instance, ethyl mercaptoacetate (HS-CH₂-COOEt) reacts with ClCF₂H at 50–60°C for 12–24 hours, yielding ethyl difluoromethylthioacetate (CF₂H-S-CH₂-COOEt) in 65–75% yield. Subsequent hydrolysis with aqueous HCl regenerates the carboxylic acid.

Critical Parameters

  • Base selection : Strong bases (e.g., Cs₂CO₃) improve thiolate formation but risk ester hydrolysis.

  • Temperature : Elevated temperatures (≥50°C) accelerate reaction kinetics but may degrade ClCF₂H.

  • Purification : Vacuum distillation (16–20 mmHg, 43–47°C) effectively isolates the product, achieving ≥95% purity.

Defluorinative Thio-Functionalization of Trifluoromethyl Precursors

Recent advances in defluorinative chemistry enable the conversion of trifluoromethyl (-CF₃) groups to difluoromethylthio (-SCF₂H) moieties. This method, exemplified by the work of Zhang et al., employs boron trifluoride–thioether complexes (BF₃·SMe₂) to mediate selective defluorination.

Protocol and Substrate Scope

Trifluoromethyl arenes (Ar-CF₃) react with BF₃·SMe₂ (3 equiv) in dichloroethane (DCE) at 140°C for 30 minutes under microwave irradiation. The mechanism proceeds via sequential defluorination and thiolation (Scheme 1):

  • Defluorination : BF₃ activates the C–F bond, enabling fluoride abstraction to form a difluorocarbene intermediate.

  • Thiolation : The carbene reacts with SMe₂, yielding Ar-SCF₂H.

For aliphatic substrates, trifluoromethyl ketones (R-CO-CF₃) undergo analogous reactions to produce R-CO-SCF₂H derivatives in 70–85% yield. Adapting this to difluoromethylthioacetic acid synthesis would require a trifluoromethyl acetic acid precursor (CF₃-CH₂-COOH), though such substrates remain underexplored.

Limitations

  • Electronic effects : Electron-deficient arenes (e.g., nitro-substituted) react efficiently, while electron-rich substrates require harsher conditions.

  • Scalability : Microwave-assisted heating limits batch size, though conventional heating at 80°C extends reaction time to 12–24 hours with moderate yield loss.

Silver-Mediated Fluorination of Thioacetic Acid Derivatives

Silver fluoride (AgF) and related reagents enable direct fluorination of thioacetates. This approach, pioneered by Gouverneur et al., converts thioformamide derivatives (R-NH-C(=S)-R') to N-difluoromethyl amides via desulfurization–fluorination.

Key Considerations

  • Side reactions : Competing hydrolysis or over-fluorination necessitates precise stoichiometry.

  • Solvent effects : HFIP enhances fluorination efficiency by stabilizing ionic intermediates.

Cross-Coupling via Acyloxyphosphonium Intermediates

Acyloxyphosphonium ions, generated from carboxylic acids and phosphoryl chloride (POCl₃), serve as electrophilic partners in cross-coupling reactions. This method, adapted from Li et al., facilitates C-difluoromethylation but can be extended to S-difluoromethylation.

Modified Procedure for Thioacetic Acid

  • Activation : Thioacetic acid (HS-CH₂-COOH) reacts with POCl₃ (1.2 equiv) in dichloromethane (DCM) to form the acyloxyphosphonium ion.

  • Coupling : The ion reacts with a difluoromethyl nucleophile (e.g., Cu-CF₂H) at −20°C, yielding CF₂H-S-CH₂-COOH.

Initial trials with benzoic acid derivatives achieved 55–75% yields for trifluoromethyl ketones, suggesting feasibility for thioacetic acid with optimized conditions.

Comparative Analysis of Methods

MethodReagentsYield (%)AdvantagesLimitations
Direct DifluoromethylationClCF₂H, Cs₂CO₃65–75Simple, scalableCarboxylic acid protection required
Defluorinative ThiolationBF₃·SMe₂, DCE70–85Broad substrate scopeMicrowave dependence
Silver-Mediated FluorinationAgF, HFIP60–70Mild conditionsLimited precedent
Phosphonium CouplingPOCl₃, Cu-CF₂H55–75Tunable electrophilicityLow-temperature sensitivity

Chemical Reactions Analysis

Types of Reactions

Difluoromethylthioacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into thiols.

    Substitution: Nucleophilic substitution reactions can replace the difluoromethylthio group with other functional groups[][3].

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are employed under basic conditions[][3].

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted acetic acids depending on the nucleophile used[][3].

Scientific Research Applications

Difluoromethylthioacetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Difluoromethylthioacetic acid exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. The difluoromethylthio group can participate in nucleophilic substitution reactions, while the carboxylate group can act as an electrophile in condensation reactions. These properties make it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Structural and Functional Comparison

Table 1: Key Properties of Difluoromethylthioacetic Acid and Analogues

Compound CAS Number Molecular Formula Molecular Weight Boiling Point (°C) Key Applications
Difluoromethylthioacetic Acid 83494-32-0 C₃H₄F₂O₂S 142.12 126.2 Pharmaceuticals, chemical synthesis
Thioacetic Acid 507-09-5 C₂H₄OS 92.11 93 Organic synthesis, vulcanization
Methyl Fluoroacetate Not provided C₃H₅FO₂ 92.07 ~100 (estimated) Research, toxicology studies
Dichlorotrifluoromethoxyacetic Acid Not provided C₃HCl₂F₃O₃ 223.94 Not reported Trifluoromethoxy group introduction

Detailed Analysis

Thioacetic Acid (C₂H₄OS)
  • Structural Difference : Lacks fluorine atoms, featuring a simpler –SH group instead of –S–CF₂H .
  • Reactivity : More prone to oxidation due to the thiol group, limiting its stability in pharmaceutical applications compared to difluoromethylthioacetic acid .
  • Applications : Primarily used in organic synthesis and rubber vulcanization, contrasting with difluoromethylthioacetic acid’s role in antibiotic production .
Methyl Fluoroacetate (C₃H₅FO₂)
  • Structural Difference : Contains a fluoroacetate ester group (–O–CO–CF₂H) instead of a thioacetic acid moiety .
  • Toxicity: Highly toxic (LD₅₀ ~5 mg/kg in mammals), historically studied as a chemical warfare agent, whereas difluoromethylthioacetic acid is non-toxic in pharmaceutical contexts .
  • Applications: Limited to specialized research due to safety concerns, unlike the commercial viability of difluoromethylthioacetic acid .
Dichlorotrifluoromethoxyacetic Acid (C₃HCl₂F₃O₃)
  • Structural Difference : Features a trifluoromethoxy (–O–CF₃) group and chlorine substituents, enhancing electrophilicity .
  • Reactivity : Used to introduce trifluoromethoxy groups into amines, contrasting with difluoromethylthioacetic acid’s role in sulfur-containing drug intermediates .
  • Synthetic Yield : Modest yields (~40–60%) in amidation reactions, similar to difluoromethylthioacetic acid’s efficiency in pharmaceutical synthesis .

Market and Industrial Relevance

  • Difluoromethylthioacetic Acid: Dominates in pharmaceutical applications, with a market projected to grow at a CAGR of 6–8% (2023–2032) . Key regions include North America (40% market share) and Asia-Pacific (30%) .
  • Thioacetic Acid : Smaller market due to niche applications, primarily in polymers and agrochemicals .
  • Methyl Fluoroacetate : Negligible commercial use due to regulatory restrictions .

Biological Activity

Difluoromethylthioacetic acid is a fluorinated organic compound that has garnered interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including case studies and comparative data.

Chemical Structure and Properties

Difluoromethylthioacetic acid is characterized by the presence of both difluoromethyl and thioether functionalities. Its molecular formula is C9H7F4O2SC_9H_7F_4O_2S, indicating a complex structure that may enhance its biological activity through unique electronic properties imparted by the fluorine atoms. The thioether linkage potentially influences its reactivity with biological targets, leading to significant interactions with macromolecules such as proteins and enzymes.

Biological Activity

Research indicates that compounds containing difluoromethyl groups exhibit notable biological activities, including:

  • Antimicrobial Properties: Preliminary studies suggest that difluoromethylthioacetic acid may inhibit the growth of various microbial strains, making it a candidate for further pharmacological exploration.
  • Anticancer Activity: The compound has shown potential in inhibiting cancer cell proliferation through mechanisms involving apoptosis and modulation of signaling pathways.

The biological activity of difluoromethylthioacetic acid can be attributed to its interaction with specific molecular targets. The difluoromethylthio group enhances lipophilicity, facilitating penetration into biological membranes. The compound may interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. Additionally, the acetic acid moiety can facilitate binding to target proteins through hydrogen bonding or ionic interactions.

Comparative Analysis with Similar Compounds

To better understand the potential of difluoromethylthioacetic acid, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Properties
Difluoromethylthioacetic acid Difluoromethyl thioether and difluoroacetic acidPotentially high biological activity
Trifluoroacetic Acid Trifluoromethyl groupStrong acidity; used in peptide synthesis
Difluorothiophenol Thiophenol structure with difluoromethyl groupEnhanced lipophilicity; drug design potential
Fluoroacetate Single fluorine on acetateKnown toxicity; used in biochemical studies

The combination of difluoromethyl and thioether functionalities in difluoromethylthioacetic acid may enhance its reactivity and biological activity compared to these similar compounds.

Case Studies and Research Findings

Recent studies have focused on the interactions of difluoromethylthioacetic acid with biological macromolecules. For instance, investigations into its binding affinity and selectivity toward specific targets are ongoing. Initial findings suggest that the compound may interact with proteins involved in metabolic processes or signaling pathways, potentially leading to altered cellular responses.

In a notable study, researchers observed that difluoromethyl-containing compounds could significantly inhibit the proliferation of cancer cells in vitro. The mechanism was linked to the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. This highlights the therapeutic potential of difluoromethylthioacetic acid as a novel anticancer agent.

Q & A

Q. What are the key physicochemical properties of difluoromethylthioacetic acid, and how are they characterized experimentally?

Difluoromethylthioacetic acid (C₃H₄F₂O₂S) has a molecular weight of 142.13 g/mol, a boiling point of ~218.8°C, and a density of ~1.451 g/cm³ . Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : For structural elucidation of the difluoromethylthio and acetic acid moieties.
  • Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns, using techniques like electrospray ionization (ESI-MS) .
  • Infrared (IR) Spectroscopy : To identify functional groups (e.g., C-F stretching at 1100–1000 cm⁻¹) .
  • High-Performance Liquid Chromatography (HPLC) : For purity analysis, with methods adapted from trifluoroacetic acid studies using reverse-phase columns .

Q. What synthetic routes are commonly employed to prepare difluoromethylthioacetic acid?

While direct synthesis protocols are scarce in the literature, analogous fluorinated compounds (e.g., fluoroacetic acid) suggest potential pathways:

  • Nucleophilic Substitution : Reaction of thioacetic acid with difluoromethyl halides (e.g., ClCF₂SH) under basic conditions.
  • Oxidation of Thiol Precursors : Oxidation of difluoromethylthioacetate derivatives using oxidizing agents like H₂O₂ or KMnO₄ .
  • Cross-Coupling Reactions : Palladium-catalyzed coupling of difluoromethylthiolate with acetyl chloride derivatives.

Q. What analytical challenges arise when quantifying difluoromethylthioacetic acid in environmental or biological matrices?

Challenges include its low environmental persistence and potential interference from structurally similar compounds (e.g., trifluoroacetic acid). Recommended approaches:

  • Supercritical Fluid Chromatography (SFC) : Coupled with tandem MS for high sensitivity, as demonstrated in trifluoroacetic acid analysis .
  • Derivatization : Use of trimethylsilyl (TMS) agents to enhance volatility for gas chromatography (GC-MS) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported reactivity data for difluoromethylthioacetic acid?

Contradictions may arise from solvent polarity, temperature, or competing reaction pathways. Methodological strategies:

  • Control Experiments : Systematically vary reaction conditions (e.g., pH, solvent dielectric constant) to isolate variables.
  • Isotopic Labeling : Use ¹⁸O or deuterated analogs to trace reaction mechanisms.
  • Computational Modeling : Density Functional Theory (DFT) calculations to predict thermodynamic and kinetic parameters .

Q. What are the best practices for integrating computational and experimental data in studies on difluoromethylthioacetic acid’s bioactivity?

  • Molecular Docking : Screen against target enzymes (e.g., acetyl-CoA synthetase) using software like AutoDock Vina.
  • In Vitro Validation : Pair computational predictions with enzyme inhibition assays, ensuring replicates and blinded analysis to reduce bias .
  • Data Normalization : Account for batch effects in biological replicates using statistical tools like ANOVA or mixed-effects models .

Q. How should researchers address discrepancies in environmental fate studies of difluoromethylthioacetic acid?

Discrepancies in degradation rates or metabolite identification require:

  • Multi-Method Validation : Combine HPLC-MS, NMR, and ion chromatography to cross-verify degradation products.
  • Longitudinal Sampling : Monitor environmental samples (e.g., water, soil) over extended periods to assess persistence .
  • Collaborative Studies : Compare results across labs using standardized protocols, as seen in trifluoroacetic acid monitoring .

Methodological and Ethical Considerations

Q. What safety protocols are critical when handling difluoromethylthioacetic acid in laboratory settings?

  • Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and fume hoods to prevent inhalation or dermal exposure.
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal, adhering to institutional guidelines .
  • Emergency Protocols : Immediate access to eyewash stations and neutralizers (e.g., calcium gluconate for fluoride exposure) .

Q. How can secondary data analysis enhance research on difluoromethylthioacetic acid’s applications?

  • Meta-Analysis : Aggregate data from PubChem, NIST, and environmental databases to identify trends in reactivity or toxicity .
  • Machine Learning : Train models on existing datasets to predict novel synthetic routes or bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.